molecular formula C13H14O3 B184659 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one CAS No. 31575-15-2

3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Cat. No. B184659
CAS RN: 31575-15-2
M. Wt: 218.25 g/mol
InChI Key: GNXXGLPSRSIGOY-UHFFFAOYSA-N
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Description

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a chemical compound with the molecular formula C₁₃H₁₄O₃ . It has a molecular weight of 218.25 . The compound is typically stored in refrigerated conditions .


Molecular Structure Analysis

The InChI code for 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is 1S/C13H14O3/c1-4-9-7(2)10-5-6-11(14)8(3)12(10)16-13(9)15/h5-6,14H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.25 . It is typically stored in refrigerated conditions . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis Techniques

  • Research has shown that derivatives of 2H-chromen-2-one can be synthesized under various conditions. For instance, 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones were synthesized using 4-hydroxy-3-acetyl coumarin and amines, demonstrating high yields and short reaction times under ultrasonic irradiation (Wang Huiyana, 2013).

Catalytic Applications

  • K10 Montmorillonite Clay has been used as a heterogeneous catalyst for synthesizing 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones, showcasing a solvent-free condition and functional group tolerance, leading to good to excellent yields (Jin Zhang et al., 2018).

Biological Activity

  • Certain ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates exhibit anti-juvenile hormone activity in silkworm larvae, influencing their metamorphosis and hormone levels (Kenjiro Furuta et al., 2010).
  • 7-Hydroxy-4-methyl-2H-chromen-2-one and its derivatives have shown significant cytotoxic and bactericidal activities, highlighting their potential in biological applications (K. Khan et al., 2003).

Antioxidant Properties

  • The antioxidant properties of new 4-hydroxycoumarin derivatives, including those related to 2H-chromen-2-one, have been studied, indicating their potential in mitigating oxidative stress (S. Stanchev et al., 2009).

Novel Synthesis Methods

  • A novel synthesis method for 2,2'-spirobi-2H-1-benzopyrans from 2H-chromenes has been developed, using BF3·OEt2-catalysis. This method highlights the potential for creating complex molecular structures involving 2H-chromen-2-one (Sairam Mudulkar et al., 2022).

Medical Chemistry Applications

  • In the field of medical chemistry, derivatives of 2H-chromen-2-one have been synthesized with significant cytotoxic, antibacterial, and antifungal activity, showing their relevance in pharmaceutical research (K. Khan et al., 2004).

Safety And Hazards

The compound is identified as an irritant . More detailed safety data can be found in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-ethyl-7-hydroxy-4,8-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-4-9-7(2)10-5-6-11(14)8(3)12(10)16-13(9)15/h5-6,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXXGLPSRSIGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50419880
Record name 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

CAS RN

31575-15-2
Record name 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Zhang, X Tan, C Liang… - Journal of Heterocyclic …, 2021 - Wiley Online Library
A series of coumarin derivatives bearing a pyrrole scaffold were designed, prepared, and assessed for their in vitro antifungal activities against six phytopathogenic fungi. The antifungal …
Number of citations: 21 onlinelibrary.wiley.com

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